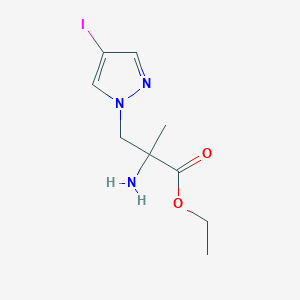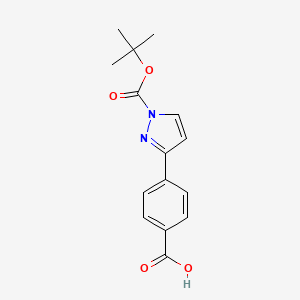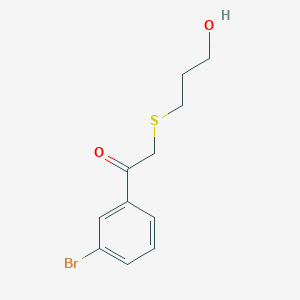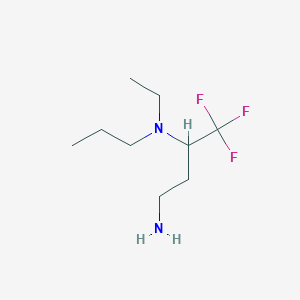
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a chemical compound with the molecular formula C9H19F3N2 It is a derivative of butanediamine, characterized by the presence of trifluoromethyl groups and ethyl and propyl substituents
Vorbereitungsmethoden
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-butanediamine with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups. The trifluoromethyl groups can be introduced through the use of trifluoromethylating agents. Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethyl and propyl groups contribute to its overall molecular shape and reactivity, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Butanediamine: The parent compound, lacking the trifluoromethyl, ethyl, and propyl groups.
Trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different alkyl substituents.
Fluorinated diamines: Compounds with fluorine atoms in different positions or configurations.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19F3N2 |
|---|---|
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
3-N-ethyl-4,4,4-trifluoro-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C9H19F3N2/c1-3-7-14(4-2)8(5-6-13)9(10,11)12/h8H,3-7,13H2,1-2H3 |
InChI-Schlüssel |
AMHYAPHOFPFEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C(CCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


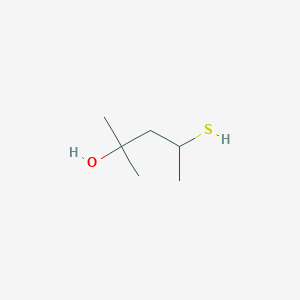
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
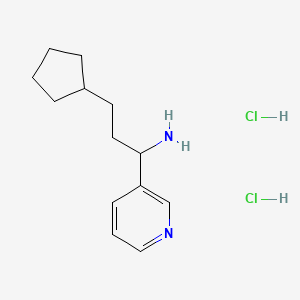
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
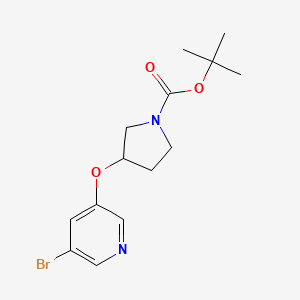
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)

![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)
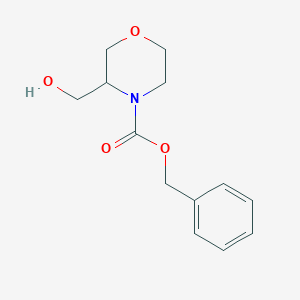
![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
